N-(4-ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide N-(4-ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.: 507463-94-7
VCID: VC13319573
InChI: InChI=1S/C17H17N3O3/c1-2-12-7-9-14(10-8-12)19-16(22)17(23)20-18-11-13-5-3-4-6-15(13)21/h3-11,21H,2H2,1H3,(H,19,22)(H,20,23)/b18-11+
SMILES: CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol

N-(4-ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide

CAS No.: 507463-94-7

Cat. No.: VC13319573

Molecular Formula: C17H17N3O3

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide - 507463-94-7

Specification

CAS No. 507463-94-7
Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
IUPAC Name N-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide
Standard InChI InChI=1S/C17H17N3O3/c1-2-12-7-9-14(10-8-12)19-16(22)17(23)20-18-11-13-5-3-4-6-15(13)21/h3-11,21H,2H2,1H3,(H,19,22)(H,20,23)/b18-11+
Standard InChI Key PCSUMMYJSNOKQI-WOJGMQOQSA-N
Isomeric SMILES CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2O
SMILES CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O

Introduction

Chemical Identity and Structural Characteristics

N-(4-Ethylphenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide (CAS: 507463-94-7) is a hydrazone derivative characterized by a molecular formula of C₁₇H₁₇N₃O₃ and a molecular weight of 311.33 g/mol . Its IUPAC name, N-(4-ethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide, reflects its structural components:

  • A 4-ethylphenyl group linked to an oxamide backbone.

  • A 2-hydroxybenzylidene hydrazine moiety forming an E-configuration imine bond .

Key Structural Features:

PropertyValue/Description
SMILESCCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O
InChI KeyPCSUMMYJSNOKQI-WOJGMQOQSA-N
Topological Polar SA89.5 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The crystal structure is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent hydrazone nitrogen, a feature common in hydrazone derivatives .

Synthesis and Physicochemical Properties

Synthesis Methodology

The compound is synthesized via a condensation reaction between N-(4-ethylphenyl)oxamic acid hydrazide and 2-hydroxybenzaldehyde under acidic conditions (e.g., acetic acid catalyst) . A representative protocol involves:

  • Refluxing equimolar quantities of the hydrazide and aldehyde in ethanol.

  • Isolation via filtration or solvent evaporation.

  • Purification through recrystallization (e.g., using ethanol/water).

Reaction Equation:

Hydrazide+2-HydroxybenzaldehydeEtOH, ΔTarget Compound+H2O\text{Hydrazide} + \text{2-Hydroxybenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound} + \text{H}_2\text{O}

Physicochemical Data

PropertyValue
Density1.24 ± 0.1 g/cm³
Predicted pKa8.49 ± 0.35
LogP (Partition Coeff.)1.64
Solubility in Water0.741 mg/mL (ESOL prediction)

The compound exhibits moderate lipophilicity (LogP = 1.64), favoring solubility in organic solvents like ethanol and DMSO over aqueous media .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion; use PPE.
H315: Skin irritationWear gloves and lab coat.
H319: Eye irritationUse safety goggles.
H335: Respiratory irritationUse in ventilated areas.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 12.5 (s, 1H, -OH), 8.55 (d, 1H, aromatic), 7.23–7.29 (m, 4H, aromatic), 2.70 (s, 3H, -CH₃) .

  • IR (KBr):

    • 3200 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N) .

  • LC-MS: [M+H]⁺ observed at m/z 312.13 .

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.2 min .

Applications and Future Directions

Medicinal Chemistry

  • Lead Compound: Structural features align with FDA-approved hydrazone-based drugs (e.g., nitrofurantoin) .

  • Targeted Drug Delivery: Potential for metal-chelating prodrugs in cancer therapy .

Industrial Relevance

  • Antioxidant Additive: Possible use in polymers or cosmetics to prevent oxidative degradation.

Research Gaps:

  • In vivo toxicity and pharmacokinetic profiles remain unstudied.

  • Synergistic effects with existing therapeutics (e.g., donepezil) warrant investigation .

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